molecular formula C24H30N2O4 B2552773 3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 1005292-78-3

3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2552773
CAS No.: 1005292-78-3
M. Wt: 410.514
InChI Key: IQENJPVEKAICPY-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound with the molecular formula C24H30N2O4 and a molecular weight of 410.514 g/mol. This compound is part of the benzamide family and features a tetrahydroquinoline moiety, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the isobutyryl group: This step involves the acylation of the tetrahydroquinoline core using isobutyryl chloride in the presence of a base.

    Attachment of the benzamide moiety: The final step involves coupling the intermediate with 3,4-diethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the ethoxy groups.

Scientific Research Applications

3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s tetrahydroquinoline core is known for its biological activity, making it a candidate for drug discovery and development.

    Medicine: It may have potential therapeutic applications due to its structural similarity to other bioactive compounds.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The tetrahydroquinoline moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar compounds to 3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide include:

    1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine: This compound shares the tetrahydroquinoline core but lacks the benzamide moiety.

    3,4-dihydroisoquinolinone derivatives: These compounds have a similar core structure and exhibit various biological activities.

    4-hydroxy-2-quinolones: These compounds are known for their pharmaceutical and biological activities and share structural similarities with the tetrahydroquinoline core.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties and reactivity compared to its analogs.

Properties

IUPAC Name

3,4-diethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-5-29-21-12-9-18(15-22(21)30-6-2)23(27)25-19-10-11-20-17(14-19)8-7-13-26(20)24(28)16(3)4/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQENJPVEKAICPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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